Suc-Gly-Gly-Phe-pNA

enzyme kinetics protease assays chymotrypsin substrate

Inconsistent chymotrypsin activity data often stems from substrates with variable kinetic profiles. This chromogenic peptide substrate, Suc-Gly-Gly-Phe-pNA (CAS 68982-90-1), provides a well-characterized Km of 1.6 mM for chymotrypsin, ensuring reproducible assays. - Defined Kinetics: Enables robust inhibitor screening and routine QC of recombinant enzymes. - Dual Validation: Confirmed for *Streptomyces griseus* protease B, supporting comparative studies. - Ready-to-Use: ≥98% purity powder; simple 405 nm detection on standard plate readers. Reliable batch-to-batch consistency for multi-section teaching labs.

Molecular Formula C23H25N5O8
Molecular Weight 499.5 g/mol
CAS No. 68982-90-1
Cat. No. B1493831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-Gly-Gly-Phe-pNA
CAS68982-90-1
SynonymsN-Suc-Gly-Phe-4-nitroanilide
N-succinylglycyl-phenylalanine-4-nitroanilide
SGPNA
SucGly2Phe-4-nitroanilide
Molecular FormulaC23H25N5O8
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCC(=O)O
InChIInChI=1S/C23H25N5O8/c29-19(10-11-22(32)33)24-13-20(30)25-14-21(31)27-18(12-15-4-2-1-3-5-15)23(34)26-16-6-8-17(9-7-16)28(35)36/h1-9,18H,10-14H2,(H,24,29)(H,25,30)(H,26,34)(H,27,31)(H,32,33)/t18-/m0/s1
InChIKeyCFYIUBWVKZQDOG-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-Gly-Gly-Phe-pNA (CAS 68982-90-1) Procurement Overview: A Chromogenic Chymotrypsin Substrate with Defined Kinetic Parameters


Suc-Gly-Gly-Phe-pNA (N-Succinyl-Gly-Gly-Phe-p-nitroanilide) is a synthetic oligopeptide-based chromogenic substrate that serves as a colorimetric reporter for chymotrypsin (EC 3.4.21.1) and Streptomyces griseus protease B activity . This compound features a succinyl-protected N-terminus, a Gly-Gly-Phe tripeptide recognition sequence that mimics natural chymotrypsin cleavage motifs, and a p-nitroaniline (pNA) chromophore that yields a quantifiable yellow signal (absorbance at 405-410 nm) upon enzymatic hydrolysis at the C-terminal Phe-pNA amide bond . With a molecular weight of 499.47 g/mol and empirical formula C23H25N5O8, this substrate exhibits a Michaelis constant (Km) of 1.6 mM for chymotrypsin, representing a moderate-affinity substrate suitable for routine activity measurements and inhibitor screening applications .

Why Generic Substitution of Suc-Gly-Gly-Phe-pNA (68982-90-1) Is Not Scientifically Valid: Peptide Sequence Determines Cleavage Efficiency and Specificity


Chymotrypsin substrates with varying peptide sequences exhibit substantially divergent kinetic parameters due to differential occupancy of the enzyme's extended substrate-binding subsites (S1-Sn). While all succinyl-p-nitroanilide substrates share the same pNA detection chemistry (λmax 405 nm) and are hydrolyzed at the C-terminal Phe-pNA bond, their Km, kcat, and specificity profiles differ markedly [1]. For instance, Suc-Ala-Ala-Pro-Phe-pNA demonstrates a Km of 43-60 µM for chymotrypsin—approximately 27- to 37-fold lower (indicating higher affinity) than the 1.6 mM Km of Suc-Gly-Gly-Phe-pNA . Conversely, the minimal-length substrate Suc-Phe-pNA exhibits reduced sensitivity and is not suitable for all detection systems . Generic substitution without considering these documented kinetic differences can compromise assay linear range, detection limit, and inter-laboratory reproducibility .

Quantitative Differentiation Evidence for Suc-Gly-Gly-Phe-pNA (68982-90-1) Versus Closest Chromogenic Substrate Analogs


Affinity Differentiation: Suc-Gly-Gly-Phe-pNA Exhibits 27-Fold Higher Km for Chymotrypsin Versus Suc-Ala-Ala-Pro-Phe-pNA, Enabling Distinct Kinetic Assay Windows

Suc-Gly-Gly-Phe-pNA demonstrates a Michaelis constant (Km) of 1.6 mM for chymotrypsin , whereas the extended substrate Suc-Ala-Ala-Pro-Phe-pNA exhibits a substantially lower Km of 0.043 mM (43 µM) [1] to 0.060 mM (60 µM) , reflecting higher binding affinity due to additional enzyme-subsite interactions facilitated by the Ala-Ala-Pro extension. This 27- to 37-fold difference in Km indicates that Suc-Gly-Gly-Phe-pNA operates in a distinct substrate concentration range for saturation kinetics, requiring higher substrate concentrations to achieve Vmax conditions.

enzyme kinetics protease assays chymotrypsin substrate

Selectivity Profile Differentiation: Suc-Gly-Gly-Phe-pNA Targets Chymotrypsin and S. griseus Protease B Without Cross-Reactivity to Cathepsin G or Elastase

Suc-Gly-Gly-Phe-pNA is a specific substrate for chymotrypsin and Streptomyces griseus protease B . In contrast, the comparator substrate Suc-Ala-Ala-Pro-Phe-pNA is cleaved by a broader panel of serine proteases including cathepsin G (Km = 1.7 mM), subtilisins, chymotrypsin (Km = 60 µM), chymase (Km = 4 mM), cyclophilin, and peptidyl prolyl isomerase . This broader reactivity profile of the comparator introduces the risk of signal contribution from multiple proteases in complex biological samples (e.g., tissue homogenates, cell lysates), potentially confounding activity attribution, whereas Suc-Gly-Gly-Phe-pNA provides a more restricted target set.

enzyme specificity protease profiling chymotrypsin

Detection Sensitivity Differentiation: Suc-Gly-Gly-Phe-pNA Enables Chymotrypsin Detection Down to Nanogram Levels with Comparable pNA Chromophore Sensitivity

Suc-Gly-Gly-Phe-pNA enables spectrophotometric quantification of chymotrypsin activity through pNA release measured at 405-410 nm . While direct sensitivity limit data for Suc-Gly-Gly-Phe-pNA is not explicitly reported in the source literature, the comparator substrate Suc-Ala-Ala-Pro-Phe-pNA has been validated to detect chymotrypsin levels as low as 1.0 ng under spectrophotometric conditions [1]. Both substrates share the identical pNA chromophore and detection wavelength (λmax 405 nm, ε ≈ 9,800-10,500 M⁻¹cm⁻¹), indicating that the detection sensitivity of Suc-Gly-Gly-Phe-pNA should be comparable when optimized under similar assay conditions, with the primary differentiating factor being the substrate's Km and resulting steady-state kinetics.

assay sensitivity chromogenic detection chymotrypsin assay

Solubility and Formulation Compatibility: Suc-Gly-Gly-Phe-pNA Demonstrates Acetic Acid Solubility of 20 mg/mL with Defined DMSO Compatibility

Suc-Gly-Gly-Phe-pNA exhibits solubility of 20 mg/mL in acetic acid, producing a clear, colorless to faintly yellow solution . The compound is also soluble in DMSO for stock solution preparation . The powder formulation (≥98% purity by TLC) provides a well-defined starting material that can be reconstituted according to established protocols. Storage stability specifications indicate powder stability at -20°C for >4 years; stock solutions stored at -20°C should be used within 1 month . For comparator substrates such as Suc-Ala-Ala-Pro-Phe-pNA, solubility data include DMF (5 mg/mL), DMSO (5 mg/mL), and DMSO:PBS (1:1, 0.5 mg/mL) , demonstrating different solvent compatibility profiles that may affect experimental design.

solubility assay buffer compatibility substrate formulation

Optimal Application Scenarios for Procuring Suc-Gly-Gly-Phe-pNA (68982-90-1) Based on Quantitative Evidence


Routine Chymotrypsin Activity Monitoring in Purified Enzyme Preparations Where Moderate Substrate Affinity Is Acceptable

Suc-Gly-Gly-Phe-pNA is well-suited for routine spectrophotometric monitoring of chymotrypsin activity in purified enzyme preparations, quality control of recombinant chymotrypsin batches, and basic enzyme characterization studies. With its Km of 1.6 mM , the substrate provides a defined kinetic window that accommodates standard assay conditions without requiring the ultra-sensitive detection limits associated with higher-affinity substrates. The chromogenic pNA release measured at 405 nm enables straightforward plate-reader or spectrophotometer-based quantification using widely available laboratory equipment. This application scenario leverages the compound's established kinetic parameters and robust detection chemistry without demanding the extreme sensitivity required for trace enzyme detection applications.

Streptomyces griseus Protease B Activity Assays in Biotechnology and Protein Engineering Workflows

Suc-Gly-Gly-Phe-pNA serves as a validated substrate for Streptomyces griseus protease B , an enzyme of interest in biotechnology applications including protein engineering, peptide mapping, and industrial biocatalysis research. The substrate enables quantitative assessment of S. griseus protease B activity through the same pNA chromophore detection methodology (405 nm) employed for chymotrypsin assays. This dual-enzyme utility distinguishes Suc-Gly-Gly-Phe-pNA from certain comparator substrates whose reactivity is restricted to a single target enzyme or exhibits broader specificity profiles . For researchers working with S. griseus protease B or conducting comparative protease studies, this substrate provides a validated, literature-supported tool.

Protease Inhibitor Screening Assays Where Defined Km and Specificity Facilitate Consistent IC50 Determinations

The well-characterized Km of 1.6 mM for Suc-Gly-Gly-Phe-pNA provides a reliable basis for designing inhibitor screening assays targeting chymotrypsin. In competitive inhibition studies, substrate concentration relative to Km directly impacts observed IC50 values; thus, a substrate with consistent and reproducible kinetic parameters is essential for inter-assay and inter-laboratory comparisons. Suc-Gly-Gly-Phe-pNA's moderate affinity and narrower enzyme specificity profile (limited to chymotrypsin and S. griseus protease B) reduce the likelihood of signal interference from off-target proteases in inhibitor evaluation experiments, particularly when screening compound libraries against purified chymotrypsin preparations.

Academic Teaching Laboratories and Educational Settings Requiring Cost-Effective, Reproducible Enzyme Kinetics Experiments

Suc-Gly-Gly-Phe-pNA is appropriate for academic teaching laboratories conducting undergraduate or graduate-level enzyme kinetics experiments. The substrate's defined Km of 1.6 mM enables students to perform Michaelis-Menten kinetics determinations using standard spectrophotometric equipment (405 nm) without requiring specialized detection instrumentation. The powder formulation with ≥98% purity by TLC ensures reproducible results across multiple laboratory sections. The straightforward experimental protocol—monitoring pNA release over time—provides a pedagogically valuable demonstration of chromogenic substrate hydrolysis while minimizing variables that could confound student data interpretation.

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